molecular formula C24H19ClN4O2 B15088301 3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide

3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B15088301
M. Wt: 430.9 g/mol
InChI Key: WZNCRXUAOGLPEH-CVKSISIWSA-N
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Description

3-{2-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a pyrazole ring, a chlorobenzyl group, and a phenylmethylidene moiety, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzyl alcohol with phenylhydrazine to form a hydrazone intermediate. This intermediate is then reacted with 2-hydroxybenzaldehyde to form the final product under specific reaction conditions, such as refluxing in ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial availability. the synthesis in a laboratory setting can be scaled up with appropriate modifications to reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-{2-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

3-{2-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-phenylmethylidene}-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{2-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 3-{2-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide
  • 3-{2-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-dimethylaminophenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Uniqueness

3-{2-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and pharmaceutical research .

Properties

Molecular Formula

C24H19ClN4O2

Molecular Weight

430.9 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-3-[2-[(2-chlorophenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H19ClN4O2/c25-20-12-6-4-10-18(20)16-31-23-13-7-5-11-19(23)21-14-22(28-27-21)24(30)29-26-15-17-8-2-1-3-9-17/h1-15H,16H2,(H,27,28)(H,29,30)/b26-15+

InChI Key

WZNCRXUAOGLPEH-CVKSISIWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3OCC4=CC=CC=C4Cl

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3OCC4=CC=CC=C4Cl

Origin of Product

United States

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